molecular formula C23H23N3O5S2 B2602933 N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide CAS No. 1206986-00-6

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide

Cat. No. B2602933
CAS RN: 1206986-00-6
M. Wt: 485.57
InChI Key: CHYZILFETSTRCB-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide is a useful research compound. Its molecular formula is C23H23N3O5S2 and its molecular weight is 485.57. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activities

Compounds structurally related to N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide have been synthesized and studied for their potential in treating various cancer types. For instance, sulfonamide derivatives carrying a 3,4-dimethoxyphenyl moiety demonstrated inhibitory effects on VEGFR-2, a critical receptor in cancer proliferation, with certain compounds outperforming standard drugs like dasatinib in cytotoxicity against cancer cell lines such as HepG2, Daoy, HeLa, and HT-29 (Ghorab et al., 2016). Similarly, novel 1,3,4-oxadiazole thioether derivatives exhibited significant activity against breast cancer cell lines, highlighting the potential of this compound class in oncological research (Polkam et al., 2021).

Antimicrobial and Antifungal Effects

The antimicrobial and antifungal properties of compounds structurally related to the given chemical have also been a focal point of research. For example, derivatives of 1,3,4-oxadiazole showed potent activity against pathogenic bacteria like Staphylococcus aureus and pathogenic fungi like Candida albicans, indicating their potential as broad-spectrum antimicrobial agents (Al-Wahaibi et al., 2021). Additionally, compounds synthesized from N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides displayed remarkable antibacterial activity, especially against strains like S. typhi, K. pneumonae, and S. aureus, and moderate anti-enzymatic potential, suggesting a promising avenue for developing new antimicrobial agents (Siddiqui et al., 2014).

Molecular Docking and Structure-Activity Relationship Studies

Molecular docking studies have been employed to understand the interaction of these compounds with biological targets, providing insights into their mechanism of action and guiding the design of more potent analogs. The promising results from molecular docking studies correlate well with the biological activity data, underscoring the importance of structure-activity relationship analysis in the development of these compounds as therapeutic agents (Siddiqui et al., 2014).

properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5S2/c1-14-6-7-16(10-15(14)2)22-24-23(31-25-22)21-20(8-9-32-21)33(27,28)26(3)17-11-18(29-4)13-19(12-17)30-5/h6-13H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYZILFETSTRCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(C=CS3)S(=O)(=O)N(C)C4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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